molecular formula C9H9N3O4 B1198662 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile CAS No. 6281-75-0

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

Cat. No.: B1198662
CAS No.: 6281-75-0
M. Wt: 223.19 g/mol
InChI Key: FDZPYSHPLURJEA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is systematically named 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile according to IUPAC rules. This nomenclature reflects its pyridine-derived structure with substituents at positions 2 (oxo group), 3 (cyano group), 4 (methoxymethyl group), and 6 (methyl group).

The CAS Registry Number for this compound is 13530-95-5 . This identifier distinguishes it from structurally related compounds, such as 2-hydroxy-4-methoxy-6-methylnicotinonitrile (CAS 1354528-16-7), which lacks the methoxymethyl substituent.

Property Value
IUPAC Name 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS Number 13530-95-5
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol

Structural Isomerism and Tautomeric Forms

Structural Isomerism

The compound exhibits positional isomerism due to the arrangement of substituents on the pyridine ring. For example:

  • Methoxymethyl group : Shifting this group to position 5 would yield 5-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
  • Methyl group : Relocation to position 4 would produce 4-methyl-6-(methoxymethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

These isomers differ in physical and chemical properties, such as dipole moments and hydrogen-bonding capabilities.

Tautomerism

The compound exists in equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) tautomeric forms (Figure 1). The lactam form is stabilized by resonance within the conjugated carbonyl system, while the lactim form benefits from aromaticity.

Tautomeric Equilibrium :
$$
\text{Lactim (2-hydroxypyridine)} \rightleftharpoons \text{Lactam (2-pyridone)}
$$

The equilibrium favors the lactam form in polar solvents due to stronger hydrogen-bonding interactions, whereas the lactim form predominates in nonpolar environments. Computational studies estimate an energy difference of 3–9 kJ/mol between tautomers, depending on solvent effects.

Properties

IUPAC Name

4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-5-8(12(14)15)7(4-16-2)6(3-10)9(13)11-5/h4H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZPYSHPLURJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=O)N1)C#N)COC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211921
Record name 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine
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URL https://comptox.epa.gov/dashboard/DTXSID90211921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6281-75-0
Record name 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5867
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5867
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile typically involves the reaction of 2-hydroxy-6-methylnicotinonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted nicotinonitrile derivatives.

Scientific Research Applications

Cancer Treatment

Research has indicated that 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile exhibits anticancer properties. It has been investigated for its potential in treating various types of cancer, including:

  • Breast Cancer
  • Ovarian Cancer
  • Non-Small Cell Lung Cancer (NSCLC)
  • Leukemias

In a study involving the administration of this compound, it was found to inhibit cancer cell proliferation and induce apoptosis in vitro, suggesting its role as a chemotherapeutic agent .

Neurodegenerative Diseases

The compound has also been studied for its neuroprotective effects. It shows promise in the treatment of neurodegenerative diseases such as:

  • Alzheimer's Disease
  • Parkinson's Disease

Research indicates that it may help in reducing neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases .

Case Study 1: Anticancer Activity

In a controlled study, researchers evaluated the effects of this compound on breast cancer cell lines. The compound demonstrated significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Neuroprotection

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced amyloid plaque formation compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxymethyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile
  • CAS Registry Number : 13530-95-5
  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • InChIKey : KLNRUMOPNATILS-UHFFFAOYSA-N

Structural Features: This compound belongs to the nicotinonitrile family, characterized by a pyridine ring substituted with a nitrile group (-CN) at position 2. Unique substituents include:

  • Hydroxyl (-OH) at position 2.
  • Methoxymethyl (-CH₂OCH₃) at position 3.
  • Methyl (-CH₃) at position 4.

Applications :
Primarily used in pharmaceutical and agrochemical research as a synthetic intermediate .

Comparison with Structurally Similar Nicotinonitrile Derivatives

Key Structural and Functional Differences

The compound is compared to analogs with variations in substituents, molecular weight, and functional groups. Below is a detailed analysis:

Table 1: Comparison of Nicotinonitrile Derivatives

Compound Name (CAS) Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (13530-95-5) C₉H₁₀N₂O₂ -OH (2), -CH₂OCH₃ (4), -CH₃ (6) 178.19 Hydroxyl, nitrile, methoxymethyl
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile (51564-48-8) C₈H₇ClN₂S -Cl (2), -CH₃ (4), -SCH₃ (6) 198.67 Chloro, methylthio, nitrile
2,4-Dichloro-6-methylnicotinonitrile (91591-63-8) C₈H₆Cl₂N₂ -Cl (2,4), -CH₃ (6) 201.05 Dichloro, nitrile
2-Hydroxy-4-methoxymethyl-6-methyl-5-nitronicotinonitrile (13530-95-5)* C₉H₉N₃O₄ -OH (2), -CH₂OCH₃ (4), -CH₃ (6), -NO₂ (5) 223.19 (calculated) Nitro, hydroxyl, methoxymethyl
2-Amino-6-methylnicotinonitrile (84647-20-1) C₇H₇N₃ -NH₂ (2), -CH₃ (6) 133.15 Amino, nitrile

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Hydroxyl vs. Chloro groups, being electron-withdrawing, may improve electrophilic reactivity but reduce bioavailability.
  • Methoxymethyl vs. Methylthio: The methoxymethyl group (-CH₂OCH₃) offers steric bulk and moderate polarity, contrasting with the methylthio (-SCH₃) group in 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile, which is less polar and more prone to oxidation .

Toxicity and Hazards

  • Amino vs.

Similarity Scores

  • The 2,4-Dichloro-6-methylnicotinonitrile (similarity score: 0.81) shares the pyridine core and methyl group but lacks the hydroxyl and methoxymethyl substituents, reducing its structural overlap with the target compound .

Research Implications

  • Drug Design : The hydroxyl and methoxymethyl groups in the target compound make it a candidate for developing water-soluble intermediates, whereas chloro-substituted analogs may suit reactions requiring electrophilic sites.
  • Synthetic Challenges : Introducing the methoxymethyl group requires careful protection-deprotection strategies to avoid side reactions, unlike simpler methyl or chloro substitutions .

Biological Activity

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile (CAS Number: 13530-95-5) is a compound derived from the nicotinonitrile family, which has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10N2O2
  • Molecular Weight : 178.19 g/mol
  • Melting Point : 190°C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various pathogens, including bacteria and fungi. Notably, studies have shown that it can inhibit the growth of common strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to modulate the activity of methyltransferases, particularly EZH2 (Enhancer of Zeste Homolog 2), which is implicated in various cancers. Inhibition of EZH2 can lead to re-expression of tumor suppressor genes and reduced cellular proliferation in cancerous cells .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological targets effectively:

  • Nucleophilic Properties : The presence of the hydroxyl and nitrile groups enhances its nucleophilicity, enabling it to participate in various biochemical reactions.
  • Inhibition of Protein Complexes : By inhibiting PRC2 complexes, it may disrupt pathways involved in tumorigenesis, thus providing a mechanism for its anticancer effects .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against E. coli, showcasing its potential utility in developing new antimicrobial agents.

Study 2: Cancer Cell Proliferation

In vitro experiments demonstrated that treatment with this compound resulted in a significant decrease in cell viability in several cancer cell lines, including lung and colorectal cancer cells. The IC50 values ranged from 15 to 25 µM, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliMIC = 32 µg/mL
AntimicrobialStaphylococcus aureusSignificant growth inhibition
Cancer ProliferationLung cancer cellsIC50 = 20 µM
Cancer ProliferationColorectal cancer cellsIC50 = 15 µM

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Risk statements indicate potential hazards such as toxicity upon ingestion or skin contact (GHS06 classification). Precautionary measures should be taken during handling to mitigate exposure risks .

Q & A

Q. What are the recommended safety protocols for handling 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile in laboratory settings?

Answer:

  • Protective Equipment : Use NIOSH/CEN-approved respiratory protection (e.g., P95 or OV/AG/P99 filters) for aerosolized particles. Wear chemical-resistant gloves and full-body protective clothing to minimize dermal exposure .
  • Environmental Controls : Prevent entry into drainage systems due to potential ecotoxicity. Use fume hoods for synthesis and purification steps .
  • Toxicology : Although direct data on this compound is limited, structurally related nitriles (e.g., 2-Amino-6-methylnicotinonitrile) show acute toxicity and potential carcinogenicity at >0.1% concentrations. Assume similar hazards and conduct risk assessments .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Answer:

  • Multi-Step Synthesis : Analogous nicotinonitriles (e.g., 2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile) are synthesized via condensation of aldehydes with active methylene compounds, followed by cyclization. Use microwave-assisted or reflux conditions to enhance yields .
  • Optimization : Apply statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (temperature, catalyst loading). For example, Polish Journal of Chemical Technology highlights DOE for minimizing trial-and-error in nitrile synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR spectra with structurally similar compounds (e.g., 2-Amino-6-methylnicotinonitrile, δ1H^1H: 6.28 ppm for NH2_2, δ13C^{13}C: 85.8 ppm for nitrile carbons) to confirm substituent positions .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., C9 _9H10 _{10}N2 _2O2 _2 requires exact mass 190.0742).
  • HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying conditions?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites). ICReDD’s reaction path search methods integrate DFT with experimental validation .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. DMSO) to predict solubility and stability. PubChem’s computed properties (e.g., LogP) provide preliminary data .

Q. How can researchers design experiments to resolve contradictions in reported physicochemical properties of this compound?

Answer:

  • Meta-Analysis : Cross-reference data from analogs (e.g., 4-Hydroxy-6-methylnicotinic acid, m.p. 251–253°C) to identify outliers. Use standardized protocols (e.g., OECD guidelines) for reproducibility .
  • Controlled Replication : Systematically vary conditions (e.g., drying methods, solvent purity) to isolate confounding factors. Statistical DOE (e.g., Plackett-Burman design) efficiently screens variables .

Q. What strategies are effective for evaluating the biological activity and mechanism of action of this compound derivatives?

Answer:

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against therapeutic targets (e.g., kinases, GPCRs) using PubChem BioActivity data .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites and assess metabolic stability in liver microsomes .

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